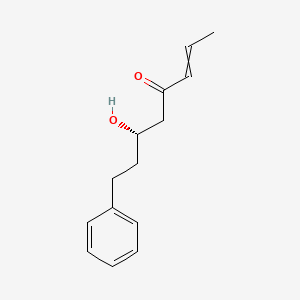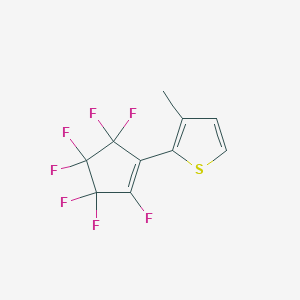
2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)-3-methylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)-3-methylthiophene: is a fluorinated organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of multiple fluorine atoms in the cyclopentene ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)-3-methylthiophene typically involves the following steps:
Fluorination of Cyclopentene: The starting material, cyclopentene, undergoes a fluorination reaction to introduce fluorine atoms at specific positions. This can be achieved using reagents such as elemental fluorine (F2) or other fluorinating agents under controlled conditions.
Formation of Heptafluorocyclopentene: The fluorinated cyclopentene is then subjected to further reactions to form the heptafluorocyclopentene intermediate.
Thiophene Ring Formation: The heptafluorocyclopentene intermediate is reacted with a suitable thiophene precursor, such as 3-methylthiophene, under conditions that promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination reactors and specialized equipment to handle the highly reactive fluorinating agents. The process is optimized for yield, purity, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The fluorine atoms in the cyclopentene ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds or altered ring structures.
Substitution: Substituted derivatives with new functional groups replacing fluorine atoms.
Applications De Recherche Scientifique
2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)-3-methylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the study of fluorine chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties and interactions with biological targets.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its high thermal and chemical stability.
Mécanisme D'action
The mechanism of action of 2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)-3-methylthiophene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and biological context. For example, in antimicrobial research, it may disrupt bacterial cell membranes or inhibit key enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)thiophene: Lacks the methyl group at the 3-position, leading to different chemical and physical properties.
2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)-3-ethylthiophene: Contains an ethyl group instead of a methyl group, resulting in variations in reactivity and applications.
Uniqueness
2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)-3-methylthiophene is unique due to the combination of its fluorinated cyclopentene ring and the methyl-substituted thiophene ring. This structure imparts distinct chemical properties, such as high thermal stability, resistance to oxidation, and unique reactivity patterns, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
743457-67-2 |
|---|---|
Formule moléculaire |
C10H5F7S |
Poids moléculaire |
290.20 g/mol |
Nom IUPAC |
2-(2,3,3,4,4,5,5-heptafluorocyclopenten-1-yl)-3-methylthiophene |
InChI |
InChI=1S/C10H5F7S/c1-4-2-3-18-6(4)5-7(11)9(14,15)10(16,17)8(5,12)13/h2-3H,1H3 |
Clé InChI |
AYGYGZUUKHUFMO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C2=C(C(C(C2(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


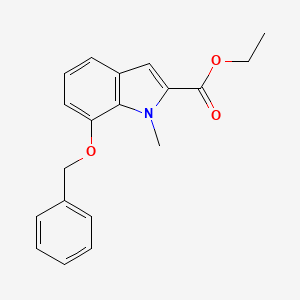
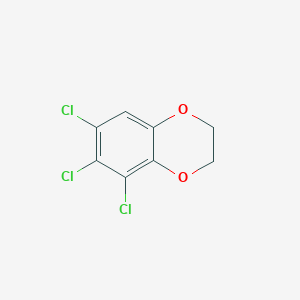

![tert-Butyl 2-[(1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B12539513.png)

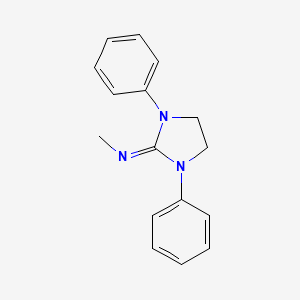
![([1,1'-Biphenyl]-4-yl)([4,4'-bipiperidin]-1-yl)methanone](/img/structure/B12539537.png)
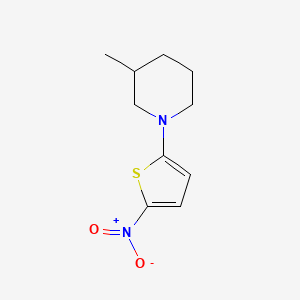
![1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12539540.png)

![Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12539548.png)

![4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione](/img/structure/B12539561.png)
